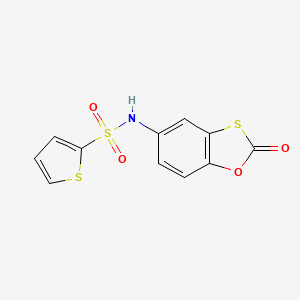

![molecular formula C24H27N3O2S B4048186 N~1~-(3-{[2-(2-PYRIDYLSULFANYL)ACETYL]AMINO}PHENYL)-1-ADAMANTANECARBOXAMIDE](/img/structure/B4048186.png)

N~1~-(3-{[2-(2-PYRIDYLSULFANYL)ACETYL]AMINO}PHENYL)-1-ADAMANTANECARBOXAMIDE

Übersicht

Beschreibung

“N-(3-{[2-(2-pyridinylthio)acetyl]amino}phenyl)-1-adamantanecarboxamide” is a complex organic compound. It is part of the N-acyl amino acids family, which are members of the fatty acid amide family with an amino acid as the biogenic amine . The occurrence of N-acylated amino acids in biological systems has been known for a long time .

Synthesis Analysis

N-(pyridin-2-yl)amides, which are structurally similar to the compound , have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free .Molecular Structure Analysis

The molecular formula of “N-(3-{[2-(2-pyridinylthio)acetyl]amino}phenyl)-1-adamantanecarboxamide” is C24H27N3O2S, with an average mass of 421.555 Da and a mono-isotopic mass of 421.182404 Da .Chemical Reactions Analysis

The chemical reactions involving N-(pyridin-2-yl)amides have been studied. They were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Wissenschaftliche Forschungsanwendungen

Materials Science and Polymer Chemistry

Synthesis and Characterization of Polyamides and Polyimides : Research has demonstrated the synthesis of new polyamides and polyimides utilizing adamantane derivatives, highlighting their valuable properties such as high thermal stability, good solubility in polar solvents, and notable mechanical strength. These materials have been explored for their potential in creating high-performance polymers with applications in various industries, including electronics and aerospace due to their excellent thermal properties and mechanical strength (Liaw & Liaw, 1999) (Chern, Lin, & Kao, 1998).

Electroactive Polyamides and Polyimides : Adamantylphenoxy-substituted triphenylamine units have been incorporated into aromatic polyamides and polyimides, resulting in electroactive properties. These polymers are not only amorphous and soluble in common solvents but also exhibit good electrochemical and electrochromic stability, making them suitable for electronic applications (Hsiao et al., 2009).

Low Dielectric Constant Polymers : Adamantane-based polyimides have been synthesized to exhibit low dielectric constants, crucial for applications in the electronics industry where materials with low dielectric constants are needed to reduce signal delay and power consumption in electronic devices (Chern & Shiue, 1997).

Pharmacological Research Applications

Cholinesterase Inhibitory Activities : Some adamantyl-based compounds have been explored for their potential in inhibiting cholinesterases, enzymes involved in neurotransmitter degradation. These studies aim to understand the chemical interactions and potential therapeutic applications for conditions like Alzheimer's disease, highlighting the broader pharmacological potential of adamantane derivatives (Kwong et al., 2017).

Eigenschaften

IUPAC Name |

N-[3-[(2-pyridin-2-ylsulfanylacetyl)amino]phenyl]adamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O2S/c28-21(15-30-22-6-1-2-7-25-22)26-19-4-3-5-20(11-19)27-23(29)24-12-16-8-17(13-24)10-18(9-16)14-24/h1-7,11,16-18H,8-10,12-15H2,(H,26,28)(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTHDOLLNUZGSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC(=C4)NC(=O)CSC5=CC=CC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,6-dimethylphenoxy)-N-{[4-ethyl-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}acetamide](/img/structure/B4048120.png)

![2,3-dichloro-N-[({4-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]benzamide](/img/structure/B4048142.png)

![N-[3-(furan-2-yl)-3-phenylpropyl]-N-[(4-methoxyphenyl)methyl]furan-3-carboxamide](/img/structure/B4048148.png)

![N-({4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)propanamide](/img/structure/B4048169.png)

![1-[4-(2-isopropoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4048177.png)

![methyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate](/img/structure/B4048179.png)

![6-[(benzylamino)carbonyl]-4-chloro-3-cyclohexene-1-carboxylic acid](/img/structure/B4048190.png)

![1-(4-CHLOROPHENYL)-3-{5-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B4048198.png)

![2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N~1~-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4048208.png)

![N-{1-[5-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B4048215.png)

![N-[4-(butylsulfamoyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B4048228.png)

![5-chloro-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4048233.png)